molecular formula C9H7NO2 B15221680 3-phenylisoxazol-4(5H)-one

3-phenylisoxazol-4(5H)-one

Cat. No.: B15221680
M. Wt: 161.16 g/mol
InChI Key: ZIDWHWHAJZPMMB-UHFFFAOYSA-N
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Description

3-Phenylisoxazol-4(5H)-one is a heterocyclic compound featuring an isoxazole ring with a phenyl group attached at the 3-position. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisoxazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce isoxazoline derivatives .

Scientific Research Applications

3-Phenylisoxazol-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenylisoxazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 3-Phenylisoxazol-4(5H)-one is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-phenyl-1,2-oxazol-4-one

InChI

InChI=1S/C9H7NO2/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

ZIDWHWHAJZPMMB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=NO1)C2=CC=CC=C2

Origin of Product

United States

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